molecular formula C22H25N3O3 B2419084 (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415540-93-9

(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone

Número de catálogo B2419084
Número CAS: 2415540-93-9
Peso molecular: 379.46
Clave InChI: JMBCPYCIZXJWLB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as AZD-3965, is a small molecule inhibitor of the monocarboxylate transporter 1 (MCT1). It has been studied for its potential use in cancer treatment, as it inhibits the uptake of lactate by cancer cells, which is necessary for their survival and proliferation.

Mecanismo De Acción

(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits the monocarboxylate transporter 1 (MCT1), which is responsible for the uptake of lactate by cancer cells. Lactate is produced by cancer cells as a byproduct of glycolysis, and is then transported out of the cell by MCT1. This lactate is then taken up by neighboring cancer cells, where it is used as a source of energy and to maintain a favorable intracellular pH. By inhibiting MCT1, (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone prevents the uptake of lactate, leading to a decrease in intracellular pH and energy depletion, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to have several biochemical and physiological effects. In a study published in Molecular Cancer Therapeutics, (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone was found to decrease lactate uptake and increase lactate secretion in cancer cells, leading to a decrease in intracellular pH and an increase in extracellular acidity. This increase in extracellular acidity was found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin. Another study published in Oncotarget demonstrated that (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits the Warburg effect, which is a metabolic process that allows cancer cells to survive in low oxygen conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments is that it has been shown to be effective in inhibiting the growth of several types of cancer cells. Another advantage is that it can be used in combination with other chemotherapy drugs to enhance their efficacy. However, one limitation of using (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.

Direcciones Futuras

There are several future directions for the study of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. One direction is to further investigate its efficacy in different types of cancer cells. Another direction is to study its potential use in combination with other chemotherapy drugs in clinical trials. Additionally, more research is needed to understand the mechanism of action of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment. Finally, there is a need to develop more potent and selective inhibitors of MCT1, which may have greater efficacy in cancer treatment.

Métodos De Síntesis

The synthesis method of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been described in several research articles. One such method involves the reaction of 2,4-dimethoxyphenylboronic acid with (2-bromoethyl)benzene in the presence of palladium catalyst to form 2-(2-bromoethyl)-4-methoxyphenylboronic acid. This compound is then reacted with 1-(2-propan-2-ylbenzimidazol-1-yl)ethanone in the presence of cesium carbonate and palladium catalyst to form (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone.

Aplicaciones Científicas De Investigación

(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In a study published in Cancer Research, (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone was found to inhibit the growth of breast cancer cells both in vitro and in vivo. Another study published in Oncotarget demonstrated that (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits the growth of lung cancer cells by inducing apoptosis and inhibiting the Warburg effect.

Propiedades

IUPAC Name

(2,4-dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-14(2)21-23-18-7-5-6-8-19(18)25(21)15-12-24(13-15)22(26)17-10-9-16(27-3)11-20(17)28-4/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBCPYCIZXJWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.